Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group at the 6th position and an iodine atom at the 2nd position of the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate typically involves the iodination of a benzothiazole precursor. One common method is the reaction of 2-aminobenzothiazole with iodine and potassium carbonate in an organic solvent such as acetonitrile. The resulting 2-iodo-1,3-benzothiazole is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 2-azido-1,3-benzothiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The iodine atom and the benzothiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-1,3-benzothiazole-6-carboxylate
- Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate
- Ethyl 2-fluoro-1,3-benzothiazole-6-carboxylate
Uniqueness
Ethyl 2-iodo-1,3-benzothiazole-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives .
Properties
Molecular Formula |
C10H8INO2S |
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Molecular Weight |
333.15 g/mol |
IUPAC Name |
ethyl 2-iodo-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H8INO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3 |
InChI Key |
ATIJWEPPUAMLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)I |
Origin of Product |
United States |
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